molecular formula C15H15ClFNO B5739486 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline

Cat. No.: B5739486
M. Wt: 279.73 g/mol
InChI Key: MMWWEKQALFVINA-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline is an organic compound with the molecular formula C15H15ClFNO It is a derivative of aniline, featuring a chloro, ethoxy, and fluoro substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 4-ethoxybenzyl chloride.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of 4-fluoroaniline with 4-ethoxybenzyl chloride in the presence of a base like sodium hydroxide to form N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline.

    Chlorination: The final step involves the chlorination of N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Products with additional substituents on the benzene ring.

    Nucleophilic Substitution: Products with nucleophiles replacing the chloro or fluoro groups.

    Oxidation and Reduction: Products with altered oxidation states or functional groups.

Scientific Research Applications

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline
  • 3-chloro-N-[(4-ethoxyphenyl)methyl]aniline
  • (3-chloro-4-ethoxyphenyl)methanol

Uniqueness

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-2-19-13-6-3-11(4-7-13)10-18-12-5-8-15(17)14(16)9-12/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWWEKQALFVINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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